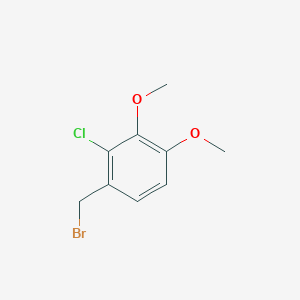

1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene involves regioselective bromination processes and conversion into functionalized compounds. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions yields bromination products including new sulfur-containing quinone derivatives, highlighting the versatility of brominated intermediates in synthesis (Aitken et al., 2016). Furthermore, efficient synthesis routes have been developed for similar bromomethyl derivatives, emphasizing the role of such compounds as crucial intermediates in natural product synthesis (Saeed et al., 2024).

Molecular Structure Analysis

The molecular structure of bromomethylated and chlorinated derivatives is characterized using techniques such as X-ray diffraction, revealing specific crystalline structures and confirming the molecular symmetry and dimensions. These studies are crucial for understanding the reactivity and potential applications of these compounds (Saeed et al., 2024).

Chemical Reactions and Properties

Chemical reactions involving 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene derivatives often entail transformations that are critical for the synthesis of complex molecules. These reactions may include nucleophilic substitutions, electrophilic additions, and coupling reactions, which are fundamental in the synthesis of pharmacologically active compounds and material science applications.

Physical Properties Analysis

The physical properties of such bromomethyl and chloro derivatives, including solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the conditions under which these compounds can be synthesized, stored, and applied in various chemical processes.

Chemical Properties Analysis

The chemical properties, such as reactivity with various organic and inorganic reagents, stability under different conditions, and susceptibility to catalytic transformations, are central to their utility in synthesis. Studies on the oxidation, reduction, and functional group transformations of these compounds provide insights into their versatile applications in chemical synthesis (Aitken et al., 2016; Saeed et al., 2024).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis :

- The compound has been utilized in the regioselective bromination and conversion into sulfur-functionalized benzoquinones, showcasing its utility in complex chemical syntheses and structure analysis. Brominated products like 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene have been isolated and characterized through crystal X-ray structures, demonstrating the compound's role in deriving structurally diverse molecules (Aitken et al., 2016).

Intermediates in Pharmaceutical Synthesis :

- 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene has been used as an intermediate in the synthesis of complex molecules. For instance, it was involved in the preparation of Diethyl 5‐bromo‐4,7‐dimethoxyindan‐2,2‐dicarboxylate, emphasizing its role in the synthesis of compounds with potential medicinal applications. The bond lengths, angles, and crystal packing of these compounds were meticulously analyzed, indicating a focus on the precise structural attributes of synthesized compounds (Hammershøj & Christensen, 2005).

Advanced Material Synthesis :

- The compound has been used in the synthesis and separation of fullerene bisadducts. The intricate reactions involving o-quinodimethane species generated from derivatives of 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene were examined. The isolated bisadducts were characterized using sophisticated techniques like NMR, FAB-MS, and UV–Vis spectroscopies, highlighting the compound's significance in material science and nanotechnology (Nakamura et al., 2000).

Catalysis in Organic Synthesis :

- Derivatives of 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene have been employed as catalysts in organic synthesis, illustrating the compound's potential in facilitating and optimizing chemical reactions. For instance, N, N, N′, N′-Tetrabromobenzene-1,3-disulfonamide, a related compound, was used as a catalyst for the synthesis of phthalazine-triones, displaying high efficiency and yields under solvent-free conditions (Ghorbani‐Vaghei et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

1-(bromomethyl)-2-chloro-3,4-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKSHIWXDFHKQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CBr)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2487904.png)

![2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2487908.png)

![N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2487910.png)

![N-[(2-chloropyrimidin-4-yl)methyl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487913.png)

![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)

![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)